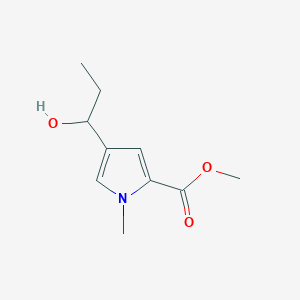

methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKCNACJDWWPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN(C(=C1)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Pyrrole Nitrogen

- Reagents: Methyl iodide or dimethyl sulfate are common methylating agents.

- Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at low to moderate temperatures.

- Outcome: Selective N-methylation without affecting the ester group.

Hydroxypropyl Group Introduction

Two main synthetic routes have been reported:

Route A: Epoxide Ring-Opening

- Starting with 1H-pyrrole-2-carbaldehyde derivatives, an epoxide such as 2-(chloromethyl)oxirane is reacted in the presence of a base (e.g., K2CO3) in dry DMF at 50 °C.

- This reaction forms 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde intermediates.

- Subsequent ring-opening of the epoxide with nucleophiles or reduction leads to the hydroxypropyl substituent at the 4-position.

Route B: Halohydrin and Azide Intermediates

- Methyl 2-bromopropanoate can be converted to 2-azidopropan-1-ol by reaction with sodium azide in aqueous acetone.

- Reduction of the azide with sodium borohydride in methanol yields the hydroxypropyl intermediate.

- This intermediate is then coupled to the pyrrole ring under appropriate conditions to yield the target compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Methylation of pyrrole | Methyl iodide/DMF, RT to 50 °C | 70-85 | Selective N-methylation |

| Epoxide alkylation | 2-(Chloromethyl)oxirane, K2CO3, DMF, 50 °C, 6 h | ~48 | Intermediate for hydroxypropyl |

| Azide substitution | NaN3 in H2O/acetone, RT, 16 h | ~70 | Conversion to azido alcohol |

| Reduction of azide to alcohol | NaBH4 in MeOH, 0 °C to RT, 16 h | 70-75 | Hydroxypropyl group formation |

| Final coupling and purification | Chromatography, recrystallization (MeOH/H2O) | 60-75 | Purified this compound |

Analytical and Characterization Data

- NMR: Proton and carbon NMR confirm the substitution pattern, especially the presence of the hydroxypropyl group and methyl ester.

- HRMS: High-resolution mass spectrometry confirms molecular weight (197.23 g/mol).

- Melting point: Typically around 155 °C after recrystallization.

- Chromatography: Silica gel chromatography is commonly used for purification.

Summary of Key Research Findings

- The hydroxypropyl substituent is introduced via nucleophilic ring-opening of epoxides or via azide intermediates, enabling regioselective functionalization at position 4 of the pyrrole ring.

- The methyl ester and N-methyl groups are stable under the reaction conditions used for hydroxypropyl introduction.

- Purification by recrystallization and chromatography yields analytically pure compounds suitable for further biological or chemical applications.

- The synthetic methods allow for potential derivatization at the hydroxyl group for bioconjugation or probe development.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate has garnered attention for its potential therapeutic applications. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

- Case Study: Anticancer Activity

Preliminary studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. This compound may enhance the efficacy of existing chemotherapeutic agents through synergistic effects.

Material Science

The compound's unique chemical structure enables its use in the synthesis of advanced materials, particularly in the development of polymers and nanomaterials.

- Application: Polymer Synthesis

Researchers have utilized this compound in creating biodegradable polymers. These materials are increasingly important in reducing environmental impact while maintaining performance characteristics.

Biochemical Applications

In biochemistry, this compound can serve as a building block for various biochemical assays and studies, particularly in enzyme inhibition and receptor binding studies.

- Example: Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Potential to enhance chemotherapy efficacy |

| Material Science | Polymer Synthesis | Development of biodegradable polymers |

| Biochemistry | Enzyme Inhibition Studies | Valuable for studying metabolic pathways |

Mechanism of Action

The mechanism of action of methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate with two closely related analogs from the literature:

Table 1: Comparative Overview of Pyrrole-2-carboxylate Derivatives

Key Observations:

Substituent-Driven Reactivity and Applications

- Hydroxypropyl Group (Target Compound): The hydroxyl group enables hydrogen bonding, which may improve aqueous solubility and influence crystal packing patterns (as inferred from hydrogen-bonding principles in crystallography ). This property is advantageous for drug formulations requiring bioavailability.

- Boronate Ester (CAS 1367830-46-3): The pinacol boronate ester is a staple in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing biaryl systems for drug discovery .

- Chlorosulfonyl Group (CAS 69812-32-4): This electron-withdrawing substituent facilitates nucleophilic substitution, enabling sulfonamide formation—a common motif in antibiotics and enzyme inhibitors .

Synthetic Considerations

- The synthesis of pyrrole-2-carboxylate derivatives often involves coupling reactions, as seen in , where cyclopropanecarboxylic acid is activated via thionyl chloride (SOCl₂) to form an acyl chloride intermediate. Similar strategies may apply to the target compound, with modifications to accommodate the hydroxypropyl group .

Structural and Crystallographic Analysis Software suites like SHELXL (for refinement) and ORTEP (for graphical representation) are critical for resolving the anisotropic displacement parameters and hydrogen-bonding networks of such compounds .

Biological Activity

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Pyrrole Compounds

Pyrrole derivatives are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The structural diversity of pyrroles allows for modulation of their biological properties, including potency, selectivity, and solubility .

The specific mechanisms of action for this compound are still under investigation. However, related pyrrole compounds have been shown to act as protonophores and modulate membrane integrity without compromising cytoplasmic membrane stability . This suggests that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

Pyrrole compounds have demonstrated significant antimicrobial activity. For instance, derivatives have been evaluated against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities to other active pyrroles indicate potential antimicrobial properties.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For example, certain pyrrolo[3,4-c]pyridine derivatives showed promising results in inhibiting cancer cell proliferation with IC50 values as low as 3.0 μM against various cancer cell lines . Further exploration into this compound could reveal similar anticancer efficacy.

Study on Pyrrole Derivatives

A study examining a series of pyrrole-based compounds highlighted their broad-spectrum antibacterial activities and low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli. This reinforces the potential for this compound in developing new antibacterial agents.

Binding Characteristics

Research on pyrrole-scaffold hepatitis B virus (HBV) capsid assembly modulators demonstrated that certain pyrroles exhibit strong binding affinities to viral proteins, enhancing their therapeutic potential against HBV . This finding suggests that this compound may also possess similar binding characteristics worth exploring.

Data Tables

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antimicrobial Activity | 3.12 - 12.5 μg/mL | Staphylococcus aureus, E. coli |

| Anticancer Activity | IC50 < 3.0 μM | Various cancer cell lines |

| HBV Inhibition | Binding affinity data | Hepatitis B virus capsid proteins |

Q & A

Q. What are the standard synthetic routes for methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via acylation or alkylation of pyrrole derivatives. For example, similar analogs (e.g., ethyl pyrrole carboxylates) are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted carbonyl chlorides under anhydrous conditions, using base catalysts like triethylamine in dichloromethane . Key steps include:

- Precursor selection : Start with a 1-methyl-pyrrole ester scaffold.

- Hydroxypropyl introduction : Employ propylene oxide or a protected hydroxypropyl reagent under nucleophilic conditions.

- Esterification : Use methanol in the presence of acid catalysts for methyl ester formation.

Characterization via -NMR and ESI-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR (300–400 MHz in DMSO- or CDCl) identifies substituent positions and stereochemistry. For example, pyrrole protons resonate between δ 6.2–7.5 ppm, while hydroxypropyl protons appear as multiplet signals near δ 1.2–4.0 ppm .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., expected [M+1] peaks) and detects fragmentation patterns .

- Infrared Spectroscopy (IR) : Verifies ester (C=O stretch at ~1700 cm) and hydroxyl (O-H stretch at ~3400 cm) groups .

Q. What are common reactivity patterns of this pyrrole derivative?

The ester group is susceptible to hydrolysis under acidic/basic conditions, while the hydroxypropyl moiety can undergo oxidation (e.g., to a ketone) or serve as a site for further functionalization (e.g., etherification). The pyrrole ring participates in electrophilic substitution reactions, such as halogenation or nitration, though regioselectivity must be controlled using directing groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

The ICReDD framework integrates quantum chemical calculations and reaction path search algorithms to predict feasible routes. For example:

- Transition-state modeling : Identify energy barriers for hydroxypropyl addition using DFT calculations (e.g., B3LYP/6-31G* basis sets).

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack efficiency.

- Machine learning : Train models on datasets of pyrrole derivatives to predict optimal reaction conditions (temperature, catalysts) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or isomers).

- Isomer differentiation : Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals. For instance, the hydroxypropyl group’s stereochemistry can lead to distinct coupling patterns in NOESY spectra .

- Cross-validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts simulated via ACD/Labs or Gaussian) .

Q. What strategies address challenges in scaling up synthesis?

- Reactor design : Use continuous-flow systems to improve heat/mass transfer during exothermic steps (e.g., esterification).

- Process control : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.

- Purification optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Q. How can stereochemical outcomes be controlled during hydroxypropyl functionalization?

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct hydroxypropyl addition.

- Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve enantioselectivity.

- Post-synthesis resolution : Separate diastereomers via chiral HPLC or enzymatic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.